7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Descripción

IUPAC Nomenclature and Synonyms

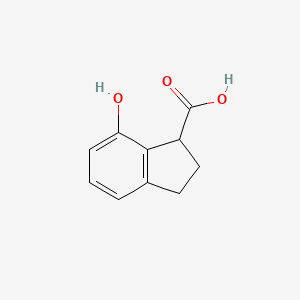

The systematic IUPAC name for this compound is 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid . This name reflects its bicyclic indene backbone (a fused benzene and cyclopentane ring), with a hydroxyl group (-OH) at the 7-position and a carboxylic acid (-COOH) at the 1-position.

Synonyms for the compound include:

- 2,3-Dihydro-7-hydroxy-1H-indene-1-carboxylic acid

- 1369510-57-5 (CAS Registry Number)

- 994-326-9 (European Community Number)

- MFCD22372625 (MDL Identifier)

- CID 83827829 (PubChem Compound Identifier).

| Identifier Type | Value |

|---|---|

| CAS Number | 1369510-57-5 |

| EC Number | 994-326-9 |

| PubChem CID | 83827829 |

| MDL Number | MFCD22372625 |

Molecular Formula and Isotopic Composition

The molecular formula is C₁₀H₁₀O₃ , with an average molecular weight of 178.18 g/mol . The exact monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O), is 178.0630 g/mol .

Isotopic Composition :

- Carbon (C) : 10 atoms (12.0000 amu each)

- Hydrogen (H) : 10 atoms (1.0078 amu each)

- Oxygen (O) : 3 atoms (16.0000 amu each)

$$

\text{Exact Mass} = (10 \times 12.0000) + (10 \times 1.0078) + (3 \times 16.0000) = 178.0630 \, \text{g/mol}.

$$

The compound’s structural complexity is further illustrated by its SMILES notation: C1CC2=C(C1C(=O)O)C(=CC=C2)O , which encodes the bicyclic framework and functional groups.

Structural Isomerism and Conformational Analysis

Structural Isomerism

The hydroxyl and carboxylic acid groups introduce opportunities for positional isomerism. For example:

- 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 216582-47-7), where the hydroxyl group occupies the 6-position.

- 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 19156-11-7), a methoxy-substituted analog.

These isomers differ in physicochemical properties, such as polarity and hydrogen-bonding capacity, due to variations in functional group placement.

Conformational Analysis

The carboxylic acid group exhibits conformational flexibility. Key conformers include:

- Syn Conformer : The hydroxyl (-OH) and carbonyl (C=O) groups are oriented toward the same side, enabling intramolecular hydrogen bonding.

- Anti Conformer : The -OH and C=O groups are opposite, minimizing steric hindrance but reducing stabilization from intramolecular interactions.

Computational studies suggest the syn conformation is energetically favored in non-polar environments due to hydrogen bonding, while the anti form dominates in aqueous solutions where solvent interactions stabilize the extended structure.

Key Identifiers (CAS, EC, PubChem CID)

The compound is uniquely identified by several registries:

- CAS Registry Number : 1369510-57-5.

- EC Number : 994-326-9 (assigned under the European Community’s regulatory framework).

- PubChem CID : 83827829 (PubChem’s unique identifier for public access to chemical data).

| Registry | Identifier | Database Link |

|---|---|---|

| CAS | 1369510-57-5 | CAS Common Chemistry |

| PubChem | 83827829 | PubChem |

| EC Number | 994-326-9 | ECHA |

These identifiers ensure unambiguous referencing in scientific literature and regulatory documents.

Propiedades

IUPAC Name |

7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQLBBVEKRXFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Cyanohydrin Intermediate and Demethylation

One of the most established routes involves the transformation of 5-methoxy-1-indanone to the target hydroxy acid through cyanohydrin formation, reduction, and demethylation steps.

- Starting material: 5-Methoxy-1-indanone

- Cyanohydrin formation: Reaction with trimethylsilyl cyanide at low temperature (0 °C) for several hours.

- Hydrolysis and acidification: Using concentrated sulfuric acid (90%) at 0 °C, then warming to room temperature overnight.

- Reduction of cyanohydrin: Stannous chloride in concentrated hydrochloric acid and glacial acetic acid, temperature range ambient to 110 °C.

- Demethylation: Treatment with hydrobromic acid at elevated temperatures (130 °C to boiling point).

- Esterification (optional): Reaction with methanol in the presence of p-toluenesulfonic acid as catalyst at reflux to form methyl ester.

- Hydrolysis of ester: Acidic or basic hydrolysis at boiling temperature to yield the free acid.

Reaction medium: Ether solvents such as tetrahydrofuran or dioxane are preferred for cyanohydrin formation; methylethyl ketone is used for alkylation steps.

Bases used: Potassium carbonate or sodium carbonate for neutralization and alkylation reactions.

Yields: The overall yield for the three-step cyanohydrin to hydroxy acid sequence is moderate, with isolated yields around 19% in some reported syntheses.

Purification: Extraction with organic solvents (ethyl acetate, toluene), washing, drying over sodium sulfate, and column chromatography.

| Step | Reagents/Conditions | Temperature | Yield/Notes |

|---|---|---|---|

| Cyanohydrin formation | Trimethylsilyl cyanide, DCM, 0 °C | 0 °C, 3 hours | Formation of cyanohydrin |

| Hydrolysis and acidification | Sulfuric acid (90%), warming overnight | 0 °C to RT | Acidic hydrolysis |

| Reduction to methoxy acid | Stannous chloride, conc. HCl, glacial acetic acid | 80-110 °C | Conversion to methoxy acid |

| Demethylation | Hydrobromic acid | 130 °C to reflux | Conversion to hydroxy acid |

| Esterification (optional) | Methanol, p-toluenesulfonic acid catalyst | Reflux | Methyl ester formation |

| Hydrolysis of ester | HCl or NaOH | Boiling | Free acid obtained |

This method is well-documented in patent EP0275104B1 and related literature, offering a robust pathway to 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid and its esters.

Alternative Synthetic Route via Friedel–Crafts Acylation and Cyclization

Another approach involves the synthesis of 1-indanones by intramolecular Friedel–Crafts acylation of arylpropionic acid derivatives or esters, followed by functional group transformations to introduce the hydroxy group at position 7.

- Conversion of arylpropionic acids to acid chlorides.

- Intramolecular Friedel–Crafts acylation catalyzed by aluminum chloride in dichloromethane.

- Cyclization using titanium tetrachloride in o-dichlorobenzene.

- Subsequent hydroxylation or demethylation steps to yield hydroxy-indanecarboxylic acids.

This method is more general for preparing 1-indanones with various substitutions and has been reviewed comprehensively in the literature up to 2017.

Improved Synthetic Strategy for Methyl 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylate

A more recent study reported an improved synthesis of methyl 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, a key intermediate related to the acid.

- Starting from the acid precursor, reaction with boric acid in methanol at room temperature for 66 hours.

- Workup includes saturation with sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying, and column chromatography.

- Yield reported was 73%, indicating a high-efficiency esterification and hydroxylation step.

This method provides a mild and efficient route to the methyl ester derivative, which can be hydrolyzed to the free acid if desired.

Alkylation and Hydrolysis Route via Ester Derivatives

In some processes, the hydroxy acid is obtained by:

- Alkylation of methyl 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylate with alkylating agents (e.g., chloroalkyl derivatives) in the presence of bases like potassium carbonate.

- Using solvents such as dimethylformamide.

- Followed by hydrolysis of the ester under acidic or basic conditions to yield the free acid.

This multi-step process allows functionalization at the hydroxy position and is useful for synthesizing derivatives for pharmaceutical applications.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The cyanohydrin intermediate route is well-established and allows for relatively straightforward access to the hydroxy acid, though yields can be improved by optimizing reaction times and purification steps.

- Demethylation with hydrobromic acid requires high temperatures, which may lead to side reactions; alternative demethylation methods could be explored for milder conditions.

- The Friedel–Crafts approach is versatile for synthesizing a range of substituted indanones but requires strong Lewis acids and careful control of reaction conditions.

- The boric acid-mediated esterification offers a mild and high-yielding alternative for preparing methyl esters, which are valuable intermediates.

- Alkylation of the hydroxy ester followed by hydrolysis is a useful strategy for introducing diverse substituents at the hydroxy position, expanding the compound’s utility.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 7-position undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, reflux | 7-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid |

| CrO₃ | Acidic, room temperature | 7-Oxo derivative (partial oxidation intermediates) |

Key Findings :

-

Potassium permanganate (KMnO₄) in acidic media quantitatively oxidizes the hydroxyl group to a ketone, forming 7-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

-

Chromium trioxide (CrO₃) may yield partial oxidation products under milder conditions.

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | 7-Hydroxy-2,3-dihydro-1H-indene-1-methanol |

| NaBH₄ | Methanol, 0–5°C | Partial reduction observed |

Key Findings :

-

Lithium aluminum hydride (LiAlH₄) fully reduces the carboxylic acid to a primary alcohol.

-

Sodium borohydride (NaBH₄) shows limited efficacy, requiring further optimization.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution.

| Reagent | Conditions | Product |

|---|---|---|

| R-X (alkyl halides) | Base (e.g., NaOH) | 7-Alkoxy-2,3-dihydro-1H-indene-1-carboxylic acid |

| Acid chlorides | Pyridine catalyst | Ester derivatives |

Key Findings :

-

Alkylation with methyl iodide or benzyl bromide forms stable ether derivatives.

-

Esterification with acetyl chloride produces acetylated analogs.

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters.

| Reagent | Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6 hours | Methyl 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylate |

| Ethanol + DCC | Room temperature, 24h | Ethyl ester derivative |

Key Findings :

-

Sulfuric acid (H₂SO₄) catalyzes esterification with primary alcohols.

-

Dicyclohexylcarbodiimide (DCC) enables efficient coupling under mild conditions.

Solvent and Temperature Effects

Reaction pathways are highly solvent- and temperature-dependent:

| Solvent | Temperature | Outcome | Reference |

|---|---|---|---|

| Ethanol | Reflux | High-yield oxidation/reduction products | |

| 1,4-Dioxane | Reflux | Favors cyclization side reactions |

Key Insights :

-

Ethanol promotes efficient functional group transformations due to its polarity and boiling point.

-

1,4-Dioxane at reflux may lead to unintended cyclization, as observed in related indene derivatives .

Mechanistic Considerations

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate.

-

Reduction : LiAlH₄ acts through hydride transfer to the carbonyl carbon.

-

Substitution : Base-mediated deprotonation enhances nucleophilicity of the hydroxyl group.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibits strong antioxidant activity. It scavenges active oxygen radicals, which are implicated in various diseases due to oxidative stress. This property makes it a potential candidate for developing treatments for conditions like cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases .

Cancer Treatment

The compound has been studied for its potential in cancer therapy. It is believed to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which play a role in cancer cell survival by preventing apoptosis. By promoting the degradation of IAP proteins, this compound can sensitize cancer cells to apoptotic signals, making it useful in treating various cancers such as breast, colon, and prostate cancer .

Neuroprotective Effects

This compound has shown promise in treating neurodegenerative conditions by improving cognitive functions and reducing symptoms associated with hypoxia and anoxemia. It may serve as a therapeutic agent for conditions like amnesia and other cognitive impairments caused by cerebrovascular disorders .

Antioxidants in Food Preservation

The compound's antioxidant properties extend to applications in the food industry, where it can be used as a preservative to prevent lipid peroxidation in oils and fats contained in processed foods. This application is crucial for extending shelf life and maintaining the quality of food products .

Organic Solar Cells

Recent studies have explored the use of derivatives of this compound as components in organic solar cells (OSCs). These compounds can function as electron acceptors in bulk heterojunction solar cells, contributing to the development of efficient photovoltaic materials .

Case Studies

Mecanismo De Acción

The mechanism by which 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Comparative Analysis with Analogues

Structural and Functional Group Variations

Key structural analogues differ in substituent type, position, and electronic effects. Below is a comparative overview:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds.

Physicochemical Properties

- Solubility : The hydroxy and carboxylic acid groups enhance water solubility compared to methoxy or halogenated derivatives. For instance, 6-Methoxy derivatives exhibit lower aqueous solubility due to hydrophobic -OCH₃ .

- Acidity: The carboxylic acid group (pKa ~2-3) dominates acidity, while the hydroxy group (pKa ~10) contributes minor acidity. This contrasts with amino derivatives, which are basic (pKa ~9-10 for -NH₂) .

- Thermal Stability : Methoxy-substituted compounds (e.g., 5-Methoxy analogue) have higher boiling points (~417°C) due to increased molecular weight and hydrogen bonding .

Actividad Biológica

7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and contains both a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

While the specific biological targets of this compound are not fully elucidated, it is hypothesized that its action may be similar to other indole derivatives. Indole compounds are known for their diverse biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities stem from their ability to interact with various biochemical pathways and molecular targets within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of indole compounds possess significant activity against a range of pathogens, suggesting that this compound may also have similar effects.

Anticancer Potential

The anticancer properties of related indole derivatives have been well documented. These compounds often act by modulating signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may also exhibit such effects, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB signaling. The potential of this compound in this context remains an area for future research .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | , |

| Anticancer | Potential modulation of cancer cell pathways | , |

| Anti-inflammatory | Inhibition of inflammatory mediators | , |

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of indole derivatives, compounds similar to this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis and function.

Case Study: Anticancer Activity

Another investigation assessed the anticancer properties of indole derivatives in vitro using various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit proliferation in a dose-dependent manner. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy .

Q & A

Q. What are the recommended synthetic routes for 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory settings?

- Methodological Answer : A common approach involves functionalizing the indene ring system via hydroxylation. For example, hydroxyl groups can be introduced using directed ortho-metalation or catalytic oxidation. Protecting group strategies (e.g., Fmoc, Boc) may stabilize reactive intermediates, as seen in analogous dihydroindene-carboxylic acid syntheses . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Confirm regioselectivity of the 7-hydroxy substitution using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to standards.

- Structural Confirmation :

- NMR : H and C NMR to verify the hydroxy group’s position (e.g., downfield shift for -OH proton at δ 9–10 ppm).

- FT-IR : Confirm carboxylic acid (-COOH, ~1700 cm) and hydroxyl (-OH, ~3200–3500 cm) functionalities.

- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular ion peaks (expected m/z for CHO: 178.0630) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : The compound is likely insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol, based on analogs like 2,3-dihydro-1H-indene-2-carboxylic acid .

- Stability : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxy group. Avoid prolonged exposure to light or moisture, which may cause decarboxylation or dimerization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the hydroxy group at the 7-position of the indene ring system?

- Methodological Answer :

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) for directed C–H activation. Adjust ligand-to-metal ratios to enhance regioselectivity.

- Temperature Control : Lower reaction temperatures (0–5°C) may reduce side reactions (e.g., over-oxidation).

- Workflow Example :

Perform a screen of oxidants (e.g., m-CPBA, Oxone) in trifluoroethanol.

Monitor reaction progress via TLC (silica, UV visualization).

Isolate the product using acid-base extraction (1M HCl to protonate the carboxylic acid, followed by ethyl acetate wash) .

Q. What analytical techniques are recommended to resolve discrepancies in spectroscopic data for dihydroindene-carboxylic acid derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve conformational isomerism (e.g., chair-boat transitions in the dihydroindene ring) by variable-temperature H NMR.

- X-ray Crystallography : Definitive structural assignment for ambiguous NOE or coupling patterns.

- Isotopic Labeling : Introduce C at the carboxylic acid position to track decarboxylation artifacts in MS/MS fragmentation .

Q. What strategies mitigate decomposition during long-term storage of hydroxy-substituted dihydroindene-carboxylic acids?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in ammonium bicarbonate buffer (pH 8) to stabilize the carboxylate form.

- Additive Screening : Include radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation.

- Stability-Indicating Assays : Periodically test samples via HPLC-UV for degradation products (e.g., lactone formation from intramolecular esterification) .

Data Contradiction Analysis

- Example Issue : Conflicting melting points reported for similar compounds (e.g., 6-Bromo analog at 97% purity vs. decomposition observed in unprotected hydroxy derivatives).

- Resolution :

Verify purity via DSC (differential scanning calorimetry) to distinguish melting events from decomposition.

Compare data under standardized conditions (e.g., heating rate 10°C/min under nitrogen) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.